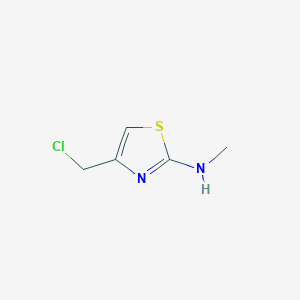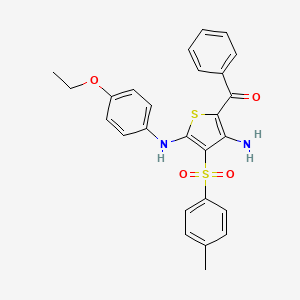
trans-2-Ethoxy-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Ethoxy-cyclohexanol: is an organic compound with the molecular formula C8H16O2 . It is a derivative of cyclohexanol, where an ethoxy group is attached to the second carbon atom in the cyclohexane ring. This compound is known for its stereochemistry, existing in the trans configuration, which means that the ethoxy and hydroxyl groups are on opposite sides of the cyclohexane ring. This stereochemistry can significantly influence the compound’s physical and chemical properties.
科学的研究の応用
Chemistry:
Solvent: trans-2-Ethoxy-cyclohexanol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Biochemical Research: It is employed in studies involving enzyme-substrate interactions and metabolic pathways.
Industry:
Polymer Production: this compound is used in the production of certain polymers and resins.
Fragrance Industry: It is a component in the formulation of fragrances and flavorings due to its pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method to prepare trans-2-Ethoxy-cyclohexanol is through the Williamson ether synthesis. This involves the reaction of 2-cyclohexanol with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-cyclohexene followed by the reaction with ethyl alcohol. This method ensures the trans configuration of the product.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-ethoxy-cyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Ethoxy-cyclohexanol can undergo oxidation reactions to form 2-ethoxy-cyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to 2-ethoxy-cyclohexane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Hydrochloric acid or hydrobromic acid in an organic solvent.
Major Products:
Oxidation: 2-Ethoxy-cyclohexanone.
Reduction: 2-Ethoxy-cyclohexane.
Substitution: 2-Halo-cyclohexanol derivatives.
作用機序
The mechanism of action of trans-2-Ethoxy-cyclohexanol involves its interaction with various molecular targets, primarily through hydrogen bonding and hydrophobic interactions. In biochemical pathways, it can act as a substrate or inhibitor for specific enzymes, altering their activity and influencing metabolic processes. The ethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
2-Methoxy-cyclohexanol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-cyclohexanone: The oxidized form of trans-2-Ethoxy-cyclohexanol.
2-Ethoxy-cyclohexane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxyl and ethoxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as both a hydrogen bond donor and acceptor enhances its solubility and reactivity in various solvents and reaction conditions.
特性
IUPAC Name |
(1R,2R)-2-ethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQGLKMAXRWPD-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)
![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)

![1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2419344.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419345.png)
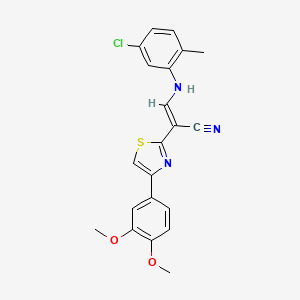
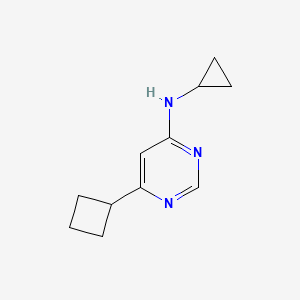
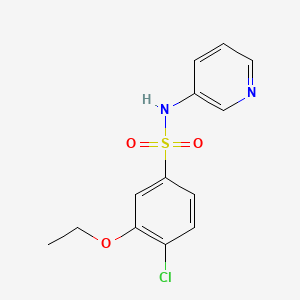
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2419353.png)
